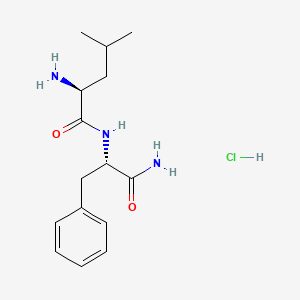

H-Leu-Phe-NH2 HCl

Description

BenchChem offers high-quality H-Leu-Phe-NH2 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Leu-Phe-NH2 HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKTWSKQUPVUIU-QNTKWALQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Leu-Phe-NH2 HCl: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of L-Leucyl-L-phenylalaninamide hydrochloride (H-Leu-Phe-NH2 HCl), a dipeptide amide of significant interest in biochemical research and pharmaceutical development. We will delve into its core chemical attributes, synthesis methodologies, biological functions, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Simple Dipeptide

H-Leu-Phe-NH2 HCl is a synthetic dipeptide composed of the amino acids Leucine (Leu) and Phenylalanine (Phe), with a C-terminal amide group and supplied as a hydrochloride salt.[1][2] While structurally straightforward, this compound serves as a valuable tool in various scientific domains. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical feature for experimental reproducibility and formulation.[3]

The significance of H-Leu-Phe-NH2 HCl stems from two primary areas:

-

A Foundational Building Block: It is frequently utilized as a structural motif or an intermediate in the synthesis of more complex peptides and peptidomimetics aimed at therapeutic targets in oncology, neurology, and metabolic disorders.[4]

-

A Biological Modulator: As a chemoattractant peptide, it engages with specific cellular receptors to elicit physiological responses, making it an important pharmacological tool for studying immune cell function and inflammation.[5]

This guide will explore these facets, providing the causal relationships behind its utility and the self-validating protocols that ensure its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its application. H-Leu-Phe-NH2 HCl is a well-defined chemical entity with predictable characteristics.

Chemical Structure

The molecule consists of an L-leucine residue linked to an L-phenylalanine residue via a standard peptide bond. The C-terminus of the phenylalanine is amidated (–CONH2). The N-terminal amino group of leucine is protonated, forming a salt with a chloride ion (HCl). This salt form is crucial for improving the compound's handling and solubility.[3]

Caption: 2D structure of H-Leu-Phe-NH2 HCl.

Physicochemical Data

The physical and chemical properties of H-Leu-Phe-NH2 HCl are summarized below. These data are critical for experimental design, including solvent selection, storage, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide hydrochloride | [1][2] |

| Synonyms | L-Leucyl-L-phenylalaninamide HCl, H-Leu-Phe-NH2 hydrochloride | [2] |

| CAS Number | 74214-38-3 | [2] |

| Molecular Formula | C15H24ClN3O2 | [2] |

| Molecular Weight | 313.82 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [2][6] |

| Solubility | Soluble in water. Dipeptides are often more water-soluble than their parent amino acids. | [4][7] |

| Storage Temperature | -15°C to 8°C | [2][4] |

| Purity (Typical) | ≥ 95% (TLC) | [4] |

Synthesis and Purification: From Amino Acids to Purified Dipeptide

The synthesis of short peptides like H-Leu-Phe-NH2 HCl is a well-established process, with Solid-Phase Peptide Synthesis (SPPS) being the method of choice for its efficiency and potential for automation.[8]

The Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS is preferred over traditional solution-phase synthesis for its key advantages:

-

Immobilization: The growing peptide chain is anchored to an insoluble polymer resin, simplifying the purification process at each step. Unreacted reagents and byproducts are simply washed away.

-

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yield at each coupling step.

-

Automation: The repetitive nature of the cycle (deprotection, activation, coupling, washing) is amenable to automated synthesizers.

Experimental Protocol: SPPS of H-Leu-Phe-NH2

This protocol outlines a standard manual SPPS procedure for synthesizing the target dipeptide on a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.

-

Remove the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin using a 20% solution of piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x) to remove all traces of piperidine.

-

In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with a coupling agent like HBTU/HOBt (3 equivalents) and a base like DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to couple for 2 hours.

-

Wash the resin to remove excess reagents.

Step 2: Second Amino Acid Coupling

-

Repeat the Fmoc deprotection step (as in Step 1.2) to expose the N-terminal amine of the resin-bound Phenylalanine.

-

Wash the resin as before (Step 1.3).

-

Activate Fmoc-Leu-OH (3 equivalents) and couple it to the resin-bound peptide as described in Step 1.4 and 1.5.

-

Perform a final Fmoc deprotection to expose the N-terminus of the Leucine residue.

Step 3: Cleavage and Purification

-

Wash the final peptide-resin with DMF, then Dichloromethane (DCM), and dry it under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[8]

-

Incubate for 2-3 hours at room temperature.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[8]

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

-

Convert to the hydrochloride salt by dissolving in a minimal amount of water and adding a stoichiometric amount of HCl, followed by re-lyophilization.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Mechanism of Action

H-Leu-Phe-NH2 HCl is recognized as a chemoattractant peptide, a class of molecules that induce the directional migration of cells, particularly leukocytes.[5][9] This activity is mediated through its interaction with a specific family of cell surface receptors.

Interaction with Formyl Peptide Receptors (FPRs)

The primary targets for many chemoattractant peptides are the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) crucial for innate immunity and inflammatory responses.[10][11] These receptors are highly expressed on phagocytic leukocytes like neutrophils and monocytes.[12] While originally named for their ability to recognize N-formylated peptides from bacteria, the repertoire of FPR ligands is now known to be diverse, including non-formylated peptides of both microbial and host origin.[5][11]

H-Leu-Phe-NH2 has been identified as a ligand for the Formyl Peptide Receptor-like 1 (FPRL1), now more commonly known as FPR2.[5] Binding of the peptide to the receptor initiates a cascade of intracellular signaling events.

Downstream Signaling Pathways

As a GPCR, FPR activation by H-Leu-Phe-NH2 triggers the dissociation of the heterotrimeric G protein (typically of the Gi family) into its Gα and Gβγ subunits. This leads to:

-

Calcium Mobilization: Activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).[5] This calcium influx is a key signal for many downstream cellular functions.

-

MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK).[5]

-

PI3K Activation: Phosphatidylinositol-3-kinase (PI3K) can also be activated, playing a role in cell migration and survival.[5]

These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis (directional movement towards the peptide gradient), superoxide generation (part of the oxidative burst to kill pathogens), and the release of granular contents.[5][11]

Sources

- 1. Leucyl-phenylalanine amide | C15H23N3O2 | CID 3082491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-LEU-PHE-NH2 HCL | 74214-38-3 [amp.chemicalbook.com]

- 3. Buy H-Phe-gly-nh2 hydrochloride [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel chemoattractant peptides for human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Dipeptide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

An In-Depth Technical Guide to L-Leucyl-L-Phenylalanine Amide Hydrochloride (CAS 74214-38-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-Leucyl-L-Phenylalanine amide hydrochloride, a dipeptide amide of significant interest in biochemical and pharmaceutical research. Synthesizing foundational chemical principles with practical, field-proven insights, this document is structured to deliver actionable knowledge for professionals engaged in drug discovery, peptide chemistry, and molecular biology.

Section 1: Core Molecular Profile and Physicochemical Properties

L-Leucyl-L-Phenylalanine amide hydrochloride is the hydrochloride salt of the dipeptide amide formed from L-leucine and L-phenylalanine. The presence of the C-terminal amide and the hydrochloride salt form imparts specific characteristics that are crucial for its handling, stability, and application in experimental settings.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | L-Leucyl-L-phenylalanine amide hydrochloride | N/A |

| Synonyms | H-Leu-Phe-NH2 HCl | N/A |

| CAS Number | 74214-38-3 | N/A |

| Molecular Formula | C₁₅H₂₄ClN₃O₂ | N/A |

| Molecular Weight | 313.82 g/mol | N/A |

Physicochemical Characteristics

The physicochemical properties of this dipeptide amide are largely dictated by its constituent amino acids: the aliphatic and hydrophobic leucine, and the aromatic and hydrophobic phenylalanine. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

| Property | Value/Information | Rationale & Experimental Insight |

| Appearance | White to off-white solid/powder. | Typical for purified peptides and their salts. |

| Solubility | Expected to have enhanced solubility in water and polar protic solvents (e.g., methanol, ethanol) compared to the free base. Solubility in aqueous buffers can be pH-dependent. For hydrophobic peptides, initial dissolution in a small amount of a polar organic solvent like DMSO may be necessary before dilution with aqueous buffers.[1] | The protonated amine group in the hydrochloride salt form increases polarity and facilitates interaction with water molecules. Dipeptides are generally more soluble at acidic pH where carboxyl groups are protonated. |

| Stability | Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent moisture absorption and degradation.[2][3] | Amide bonds are generally stable, but the compound can be susceptible to hydrolysis under strongly acidic or basic conditions. The hydrochloride salt is typically more stable against oxidative degradation than the free amine. |

| Handling | Avoid dust formation. Use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation.[2][3] | As with most fine chemicals, minimizing exposure is a standard precautionary measure. |

Section 2: Synthesis and Purification Workflow

The synthesis of L-Leucyl-L-Phenylalanine amide hydrochloride is typically achieved through standard peptide coupling methodologies, which can be broadly categorized into solution-phase and solid-phase synthesis. The choice between these methods depends on the desired scale, purity requirements, and available resources.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the amide bond between a protected L-leucine residue and L-phenylalanine amide. The phenylalanine amide itself can be synthesized from protected L-phenylalanine.

Solution-Phase Synthesis Protocol

This method is well-suited for producing gram-scale quantities of the dipeptide. A common and effective approach involves the use of carbodiimide coupling agents.

Step 1: Preparation of L-Phenylalanine Amide Hydrochloride

-

Suspend L-Phenylalanine in methanol.

-

Cool the suspension to -10°C.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Evaporate the solvent under vacuum to yield L-Phenylalanine methyl ester hydrochloride.

-

The ester can then be converted to the amide through ammonolysis.

Step 2: Dipeptide Coupling using EDC/HOBt

-

Dissolve N-terminally protected L-leucine (e.g., Boc-Leu-OH) and 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to pre-activate the carboxylic acid.

-

Add L-Phenylalanine amide (as the free base, neutralized from its hydrochloride salt) to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the urea byproduct and excess reagents. This typically involves sequential washes with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude protected dipeptide in a suitable solvent (e.g., dioxane or ethyl acetate).

-

Add a solution of HCl in the same solvent to cleave the Boc protecting group and form the hydrochloride salt.

-

The product will often precipitate out of the solution and can be collected by filtration.

Step 4: Purification

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is ideal for smaller scale synthesis and for building longer peptides. It simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the resin-bound peptide.[4][5]

Protocol Outline:

-

Resin Swelling: Swell a Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Wash the resin extensively.

-

Couple Fmoc-L-Phenylalanine-OH using a coupling agent like Diisopropylcarbodiimide (DIC) and an additive like HOBt.

-

-

Second Amino Acid Coupling:

-

Repeat the Fmoc deprotection and washing steps.

-

Couple Fmoc-L-Leucine-OH.

-

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using preparative reverse-phase HPLC. Convert to the hydrochloride salt if necessary and lyophilize.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized L-Leucyl-L-Phenylalanine amide hydrochloride. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[6][7]

Typical RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

-

Expected Outcome: A single major peak indicating high purity. The retention time will depend on the precise gradient and column chemistry but will reflect the hydrophobic character of the dipeptide.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for peptides.

-

Expected m/z: The protonated molecular ion [M+H]⁺ is expected at approximately 278.19 m/z for the free amide base (C₁₅H₂₃N₃O₂).[8]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the amino acid sequence. Key expected fragments would include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). The most common fragmentation site is the peptide bond.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms and the stereochemistry.[11]

-

¹H NMR: The spectrum will show characteristic signals for the leucine and phenylalanine residues. Key regions include the aromatic protons of the phenylalanine ring (around 7.2-7.4 ppm), the alpha-protons of both amino acids, and the aliphatic protons of the leucine side chain. The amide protons will appear as distinct signals. Due to restricted rotation around the amide bond, some peak broadening or duplication may be observed.[9]

-

¹³C NMR: The spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The carbonyl carbons of the amide and peptide bonds will appear downfield (around 170-175 ppm). The aromatic carbons of the phenylalanine ring will be in the 120-140 ppm region, and the aliphatic carbons will be upfield.[12][13]

Section 4: Applications and Biological Relevance

L-Leucyl-L-Phenylalanine amide and its derivatives are valuable tools in drug discovery and biochemical research, primarily due to their role as building blocks for more complex molecules and their interaction with specific biological targets.

Intermediate in γ-Secretase Inhibitor Synthesis

One of the most significant applications of this dipeptide amide is as a key intermediate in the synthesis of certain γ-secretase inhibitors.[14]

-

Mechanism of Action: γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides.[7] The accumulation of Aβ peptides is a pathological hallmark of Alzheimer's disease. γ-Secretase inhibitors are designed to block this cleavage, thereby reducing Aβ production.[1] Many potent inhibitors are dipeptide analogues that mimic the transition state of the cleavage reaction.[1]

-

Role in Synthesis: L-Leucyl-L-Phenylalanine amide can serve as a scaffold onto which other chemical moieties are added to create a final, potent inhibitor molecule.[14] Its specific stereochemistry and dipeptide structure are often crucial for effective binding to the active site of the enzyme.

Ligand for SP1-7 Receptor

L-Leucyl-L-Phenylalanine amide has been identified as a ligand for SP1-7, a substance P receptor, with a reported Ki value of 10.2 nM.[15] This indicates a high binding affinity. However, it shows no significant binding to human neurokinin-1 (NK-1) or NK-3 receptors, suggesting a degree of selectivity.[15] The implications of this interaction are still under investigation but suggest a potential role in modulating neurokinin signaling pathways, which are involved in pain, inflammation, and mood regulation.

General Peptide and Peptidomimetic Research

As a simple dipeptide amide, this compound is a valuable building block in medicinal chemistry for the construction of larger peptides, peptidomimetics, and other complex organic molecules.[2] Its defined stereochemistry and reactive N-terminus (after deprotection) allow for its incorporation into a wide array of synthetic targets.

References

-

BioHippo. (n.d.). Leucyl-phenylalanine amide. Retrieved from [Link]

-

Zhang, Y., et al. (2008). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 283(43), 29206-29214. Available at: [Link]

- Mant, C. T., & Hodges, R. S. (2007). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.

-

Cole-Parmer. (2009). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. Retrieved from [Link]

- Hein, C. D., et al. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 186-192.

-

PubChem. (n.d.). Leucyl-phenylalanine amide. Retrieved from [Link]

-

de Dios, A., & Pearson, J. G. (1999). Ab Initio Studies of Amide-15N Chemical Shifts in Dipeptides: Applications to Protein NMR Spectroscopy. The Journal of Physical Chemistry B, 103(18), 3669-3676. Available at: [Link]

-

PubChem. (n.d.). Leu-phe. Retrieved from [Link]

- Campillo-Alvarado, G., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. The Journal of Organic Chemistry.

- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Hopfgartner, G., & Varesio, E. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 39(8), 845-855.

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

- Tzin, V., & Galili, G. (2010). The biosynthetic pathways for shikimate and aromatic amino acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132.

- De Strooper, B., et al. (2010). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Neuron, 66(1), 10-12.

- Ziegler, F., et al. (1993). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

- D'Souza, A., & DeLuca, P. P. (2016). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. The AAPS Journal, 18(5), 1085-1099.

-

Loba Chemie. (2023). L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

- Grimm, M. O. W., et al. (2017). Making the final cut: pathogenic amyloid-β peptide generation by γ-secretase. Cell Stress, 1(1), 4-16.

- El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6824-6827.

- Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

- Díaz-de la Torre, S., et al. (2022).

-

GenScript. (2017). Peptide Solubility Guidelines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters.

- dos Santos, R. M., et al. (2025).

-

Bio-Rad Laboratories. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]

- Fruci, D., et al. (2020). ERAP1 Controls the Interaction of the Inhibitory Receptor KIR3DL1 With HLA-B51:01 by Affecting Natural Killer Cell Function. Frontiers in Immunology, 11, 579.

-

LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

- Zhang, H., et al. (2022). Amylin Receptor 1 Mutagenesis Revealed a Potential Role of Calcitonin Serine 29 in Receptor Interaction. International Journal of Molecular Sciences, 23(19), 11855.

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

- Yáñez, C., et al. (2002). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 40(1), 59-62.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Hidayat, H., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

- 1. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Making the final cut: pathogenic amyloid-β peptide generation by γ-secretase [cell-stress.com]

- 8. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 13. chemconnections.org [chemconnections.org]

- 14. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Landscape of Leu-Phe-NH2: A Technical Guide for Researchers

Introduction: Unveiling the Significance of a Simple Dipeptide

In the vast and intricate world of peptide science, even the smallest molecules can harbor significant biological potential. The dipeptide L-Leucyl-L-phenylalaninamide (Leu-Phe-NH2) is a case in point. While seemingly simple in its composition of two common amino acids, leucine and phenylalanine, with a C-terminal amide, its biological relevance is intrinsically linked to the complex signaling networks of the central nervous system. This technical guide provides an in-depth exploration of the biological activities of Leu-Phe-NH2, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and known biological functions, with a particular focus on its role as a modulator of the neuropeptide FF system. This guide is designed to be a practical tool, providing not only theoretical knowledge but also detailed experimental protocols to empower further investigation into this intriguing dipeptide.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to any biological investigation. The properties of Leu-Phe-NH2, such as its solubility and stability, will dictate its handling, formulation, and bioavailability in experimental settings.[1][2][3]

Physicochemical Data Summary

| Property | Value/Description | Reference |

| Molecular Formula | C15H23N3O2 | N/A |

| Molecular Weight | 277.36 g/mol | N/A |

| Amino Acid Sequence | Leu-Phe-NH2 | N/A |

| Solubility | Solubility is dependent on the pH and the presence of co-solvents.[1] Generally, peptides with hydrophobic residues like leucine and phenylalanine have lower aqueous solubility.[1] | [1] |

| Stability | Peptide stability is influenced by temperature, pH, and enzymatic degradation.[4] The amide cap at the C-terminus provides some protection against carboxypeptidases. | [4] |

| Purity | For biological assays, purity should be >95% as determined by HPLC. | N/A |

Synthesis of Leu-Phe-NH2: A Step-by-Step Protocol

The most common and efficient method for synthesizing Leu-Phe-NH2 is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Leu-Phe-NH2

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-Leu-OH):

-

Repeat the Fmoc deprotection step as in step 2.

-

Couple Fmoc-Leu-OH using the same procedure as in step 3.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal leucine as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final Leu-Phe-NH2 product as a white powder. Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Biological Activity: A Focus on the Neuropeptide FF System

The primary biological significance of Leu-Phe-NH2 lies in its relationship with the neuropeptide FF (NPFF) system.[7][8] NPFF, with the sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, is an octapeptide that modulates a variety of physiological processes, including pain, opioid analgesia, and cardiovascular function.[4][7][8] Leu-Phe-NH2 represents the N-terminal dipeptide amide fragment of a related peptide within this family.

The NPFF system comprises two G protein-coupled receptors: NPFF1R and NPFF2R.[7][8] These receptors are the primary targets for NPFF and related peptides.

Interaction with Neuropeptide FF Receptors

While the full-length NPFF peptide binds to both NPFF1R and NPFF2R with high affinity (in the nanomolar range), the binding affinity and functional activity of the dipeptide fragment Leu-Phe-NH2 are not as well-characterized and are presumed to be significantly lower.[9] Truncated versions of NPFF generally show a drastic loss of affinity, suggesting that the full peptide sequence is crucial for high-affinity binding.[9]

Diagram: Simplified Neuropeptide FF Signaling Pathway

Caption: Simplified signaling cascade of Neuropeptide FF receptors.

Potential Biological Functions

Based on its relationship with the NPFF system, Leu-Phe-NH2 may be involved in:

-

Pain Modulation: The NPFF system is a known modulator of pain perception and opioid-induced analgesia.[8] NPFF itself can exhibit both pro- and anti-nociceptive effects depending on the context.

-

Anti-Opioid Activity: NPFF has been termed a "morphine-modulating peptide" and can attenuate the analgesic effects of opioids.[10][11]

-

Cardiovascular Regulation: The NPFF system is implicated in the central regulation of blood pressure and heart rate.[4]

Experimental Evaluation of Biological Activity

To rigorously assess the biological activity of Leu-Phe-NH2, a series of in vitro and in vivo assays are necessary. The following protocols are based on established methods for characterizing neuropeptides and their analogs.

In Vitro Assays

1. Receptor Binding Assay

This assay determines the affinity of Leu-Phe-NH2 for the NPFF1 and NPFF2 receptors. A competitive radioligand binding assay is a standard method.[12][13]

Experimental Protocol: Radioligand Binding Assay for NPFF Receptors

Materials:

-

Cell membranes from HEK293 cells stably expressing human NPFF1R or NPFF2R

-

Radioligand: [¹²⁵I]-Y8Fa or another suitable labeled NPFF analog

-

Unlabeled NPFF (for determining non-specific binding)

-

Leu-Phe-NH2 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from NPFFR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled Leu-Phe-NH2. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled NPFF).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Leu-Phe-NH2. Determine the IC₅₀ value (the concentration of Leu-Phe-NH2 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement

Since NPFF receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram: Workflow for cAMP Functional Assay

Caption: Workflow for measuring cAMP levels in response to receptor activation.

3. Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay assesses the potential of Leu-Phe-NH2 to modulate the inflammatory response in macrophages. Lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO).[14][15][16]

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Leu-Phe-NH2

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Leu-Phe-NH2 for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production and incubate for a further 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the effect of Leu-Phe-NH2 on LPS-induced NO production.

In Vivo Assays

1. Analgesic Activity: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of a compound.[17]

Experimental Protocol: Hot Plate Test in Mice

Materials:

-

Male ICR mice (20-25 g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Leu-Phe-NH2 dissolved in a suitable vehicle (e.g., saline)

-

Positive control (e.g., morphine)

-

Vehicle control

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.

-

Baseline Measurement: Determine the baseline latency by placing each mouse on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Administration: Administer Leu-Phe-NH2, morphine, or vehicle via a chosen route (e.g., intraperitoneal or intracerebroventricular injection).

-

Post-treatment Measurements: Measure the response latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the effects of Leu-Phe-NH2 with the control groups.

Toxicology and Safety Considerations

The toxicological profile of short-chain peptides is generally considered to be favorable. However, it is crucial to assess the potential toxicity of any new compound.[18]

-

In Vitro Cytotoxicity: The cytotoxicity of Leu-Phe-NH2 can be evaluated in various cell lines (e.g., HEK293, HepG2) using assays such as the MTT or LDH assay.[19]

-

In Vivo Acute Toxicity: An acute toxicity study in rodents can be performed to determine the LD₅₀ and to observe any adverse effects at high doses.

Conclusion and Future Directions

The dipeptide Leu-Phe-NH2, as a fragment of the neuropeptide FF family, presents an interesting target for further research. While its independent biological activity is not yet fully elucidated, its structural relationship to a key neuromodulatory system suggests potential roles in pain, opioid signaling, and other CNS functions. The experimental protocols detailed in this guide provide a solid framework for investigating the binding affinity, functional activity, and in vivo effects of this dipeptide. Future research should focus on a comprehensive characterization of its interaction with NPFF receptors, its metabolic stability, and its potential as a lead compound for the development of novel therapeutics targeting the NPFF system.

References

-

Bonini, J. A., et al. (2000). Identification and Characterization of Two G Protein-coupled Receptors for Neuropeptide FF. Journal of Biological Chemistry, 275(50), 39324–39331. [Link]

-

Elhabazi, K., et al. (2020). Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development. Journal of Medicinal Chemistry, 63(23), 14316–14338. [Link]

-

Gaubert, G., et al. (2009). Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists. Journal of Medicinal Chemistry, 52(21), 6511–6514. [Link]

-

Gong, J., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 9, 644943. [Link]

-

Moulédous, L., et al. (2006). Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding. Neuropharmacology, 52(1), 175-184. [Link]

-

Simonin, F., et al. (2006). Panels (A) and (B) binding affinity profiles of RFRP-3 (A) and NPFF (B)... ResearchGate. [Link]

-

Gaubert, G., et al. (2009). Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists. PubMed. [Link]

-

Elhabazi, K., et al. (2020). Neuropeptide FF and its receptors: therapeutic applications and ligand development. PubMed Central. [Link]

-

Kim, H., et al. (2024). Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2. PubMed Central. [Link]

-

Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PubMed Central. [Link]

-

Kang, H. K., et al. (2014). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 58(9), 5124–5132. [Link]

-

Jayawardena, T. U., et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

-

Gupta, S., et al. (2024). Structure‐aware deep learning model for peptide toxicity prediction. PubMed Central. [Link]

-

Maruyama, K., et al. (1987). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of Bacteriology, 169(10), 4816–4821. [Link]

-

Li, G., et al. (2018). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Ahmad, R. (2020). Very small peptide detection in solution? ResearchGate. [Link]

-

Le, T. N., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3566–3581. [Link]

-

North, M., et al. (2018). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]

-

Almaaytah, A., et al. (2020). Short-Chained Linear Scorpion Peptides: A Pool for Novel Antimicrobials. Molecules, 25(15), 3367. [Link]

-

Calvet, S., et al. (1993). Enzymatic synthesis of X-Phe-Leu-NH2 in low water content systems: influence of the N-alpha protecting group and the reaction medium composition. Biochimica et Biophysica Acta, 1164(2), 189-196. [Link]

-

Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

-

Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(7), 1463–1474. [Link]

-

Ghassempour, A., et al. (2012). Safety Evaluation of a Peptide Product Derived From Sardine Protein Hydrolysates (Valtyron). International Journal of Toxicology, 31(1), 69-80. [Link]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

-

Bodnar, R. J. (2017). Non-Opioid Peptides Targeting Opioid Effects. Peptides, 93, 53-65. [Link]

-

Danger, M., et al. (2014). Regulation of periphytic leucine-aminopeptidase activity. ResearchGate. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. ResearchGate. [Link]

-

Hatanaka, T., et al. (2022). Evaluation of Pulsed Current Iontophoresis for Enhancing the Transdermal Absorption of the Osteoporosis Drug Teriparatide. Pharmaceutics, 14(11), 2495. [Link]

-

Apostolopoulos, V., et al. (2021). A Global Review on Short Peptides: Frontiers and Perspectives. Molecules, 26(2), 430. [Link]

-

Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170021. [Link]

-

Lindsley, C. W., et al. (2016). Chemical tools for the opioids. PubMed Central. [Link]

-

Wiegand, C., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 3(6), 599–611. [Link]

-

Pollegioni, L., et al. (2021). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, 60(40), 21868-21875. [Link]

-

Viventia Bio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

-

Qian, Y., et al. (2023). Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions. Food Science & Nutrition, 11(4), 2096-2108. [Link]

-

Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

-

Tang, J., et al. (1985). Are Phe-Met-Arg-Phe-NH2 immunoreactive peptides endacoids modulating opiate antinociception? Life Sciences, 37(7), 647-652. [Link]

-

Resolve Mass Spectrometry. (2023). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. [Link]

-

Arakawa, H., et al. (2015). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Scientific Reports, 5, 10331. [Link]

-

Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Perceptive. (n.d.). Radioligand Binding Assay Services. [Link]

Sources

- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Are Phe-Met-Arg-Phe-NH2 immunoreactive peptides endacoids modulating opiate antinociception? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. thaiscience.info [thaiscience.info]

- 17. In-Vivo Models for Management of Pain [scirp.org]

- 18. Structure‐aware deep learning model for peptide toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

The Minimalist Probe: A Technical Guide to the Role of H-Leu-Phe-NH2 in Elucidating Substance P Analog Activity

Abstract

Substance P (SP), an undecapeptide neurotransmitter, is a key mediator of pain transmission, neurogenic inflammation, and various physiological processes through its interaction with the neurokinin-1 (NK-1) receptor.[1][2] The development of potent and selective NK-1 receptor modulators hinges on a deep understanding of the structure-activity relationships (SAR) governing this interaction. It is well-established that the biological activity of Substance P is predominantly localized within its C-terminal sequence.[3][4] This guide delves into the nuanced but critical role of minimalist peptide fragments, specifically the dipeptide amide H-Leu-Phe-NH2, in the strategic dissection of the SP pharmacophore. While larger C-terminal fragments are known to retain significant potency, the systematic study of smaller, often inactive, fragments like H-Leu-Phe-NH2 serves as a foundational tool. It acts as a crucial negative control and a structural baseline, enabling researchers to quantify the precise energetic contribution of each additional residue in the C-terminal sequence, thereby building a comprehensive model of receptor recognition and activation.

Introduction: Substance P and the Primacy of the C-Terminus

Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin peptide family.[1][5] It exerts its diverse biological effects primarily by binding to and activating the NK-1 receptor, a G protein-coupled receptor (GPCR).[6] Upon activation, the NK-1 receptor initiates intracellular signaling cascades, often through Gαq/11 to stimulate the phospholipase C (PLC) pathway, or through Gαs to activate adenylate cyclase, depending on the cellular context.[2][7][8]

Early SAR studies definitively established that the N-terminal region of SP is primarily responsible for receptor specificity, while the C-terminal sequence is the essential pharmacophore for binding and activation.[9] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, is a hallmark of tachykinins and is indispensable for their biological function.[6][10] Indeed, studies have shown that C-terminal fragments as short as the hexapeptide (SP 6-11) can be as potent, or even more potent, than the full undecapeptide in eliciting biological responses.[4][11] Conversely, fragments shorter than a pentapeptide exhibit a dramatic loss of activity, with tripeptides often being completely inactive.[4][11] This steep activity cliff underscores the importance of a systematic, fragment-based approach to understanding the precise structural requirements for NK-1 receptor engagement.

H-Leu-Phe-NH2: The Rationale for a Foundational Fragment

Within the context of SAR, H-Leu-Phe-NH2 represents a minimalist probe. It is a dipeptide amide containing two key hydrophobic residues found in the C-terminal domain of SP (Phe at positions 7 and 8, and Leu at position 10). Its utility does not lie in its own biological activity—which is expected to be negligible—but in its function as a foundational building block and a critical negative control.

The scientific logic is as follows: by synthesizing and testing a series of C-terminal fragments of increasing length, starting from a dipeptide like H-Leu-Phe-NH2, researchers can systematically map the binding pocket of the NK-1 receptor. The comparison of binding affinity (Ki) and functional potency (EC50) between H-Leu-Phe-NH2, a tripeptide (e.g., H-Gly-Leu-Met-NH2), a tetrapeptide, and so on, allows for the incremental contribution of each amino acid residue to the overall interaction to be quantified. This methodical approach is fundamental to designing high-affinity analogs, as it reveals which residues are critical for anchoring the ligand and which can be modified to improve properties like stability or selectivity.

Experimental Workflows: Synthesis and Characterization

The investigation of fragments like H-Leu-Phe-NH2 requires robust methodologies for peptide synthesis and pharmacological evaluation. The protocols described herein represent self-validating systems for generating reliable and reproducible data.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Leu-Phe-NH2 and related peptide amides is efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis.[12][13] This technique builds the peptide chain sequentially while it is anchored to an insoluble resin support.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (First Amino Acid): Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Amino Acid Coupling (Phenylalanine):

-

Activate the first amino acid, Fmoc-Phe-OH, by pre-incubating it with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-Diisopropylethylamine, DIPEA) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Causality: The use of activating agents like HBTU forms a highly reactive ester, facilitating the nucleophilic attack by the free amine on the resin, thus forming a stable peptide bond.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled Phenylalanine, exposing its N-terminal amine.

-

Amino Acid Coupling (Leucine): Repeat step 3 using Fmoc-Leu-OH to couple the second amino acid.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the N-terminal Leucine.

-

Cleavage and Deprotection:

-

Wash the resin with Dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

-

Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups from the amino acids. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.

-

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Phe-NH2.

Pharmacological Characterization

To determine the affinity of H-Leu-Phe-NH2 for the NK-1 receptor, a competitive radioligand binding assay is the gold standard.[14][15] This assay measures the ability of the unlabeled test compound (H-Leu-Phe-NH2) to displace a high-affinity radiolabeled ligand from the receptor.

-

Membrane Preparation: Culture cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells). Harvest the cells, homogenize them in a buffered solution, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membrane preparation (containing a fixed concentration of NK-1 receptors).

-

A fixed concentration of a radioligand, typically [¹²⁵I]-Bolton Hunter-Substance P, near its dissociation constant (Kd) value.[5]

-

Increasing concentrations of the unlabeled competitor peptide (e.g., H-Leu-Phe-NH2, Substance P as a positive control).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[14]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filtermat. The filters trap the membranes while unbound ligand passes through.

-

Causality: This rapid separation is critical. The dissociation of the radioligand from the receptor is a time-dependent process; therefore, filtration and washing must be performed quickly to prevent underestimation of binding.

-

-

Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

-

Detection: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Since the NK-1 receptor is coupled to Gαq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[2] This provides a direct measure of the functional activity of a test compound.

-

Cell Preparation: Plate NK-1R expressing cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a stable baseline fluorescence reading.

-

Measurement: Inject varying concentrations of the test peptide (H-Leu-Phe-NH2, SP as positive control) into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The peak fluorescence intensity following compound addition corresponds to the maximum [Ca²⁺]i response. Plot the peak response against the logarithm of the peptide concentration and fit the data to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

Data Interpretation and the SAR Narrative

The power of using H-Leu-Phe-NH2 lies in the comparative analysis of the data. When tested alongside SP and its C-terminal fragments, a clear SAR profile emerges.

| Compound | Sequence | Expected Ki (nM) | Expected EC50 (nM) | Inferred Role |

| Substance P | RPKPQQFFGLM-NH₂ | ~0.1 - 1 | ~0.1 - 1 | Endogenous Agonist |

| SP (7-11) | FFGML-NH₂ | ~1 - 10 | ~1 - 10 | Potent C-Terminal Agonist |

| SP (9-11) | GML-NH₂ | >10,000 | >10,000 | Low Affinity Fragment |

| H-Leu-Phe-NH₂ | LF-NH₂ | No measurable binding | No measurable activity | Minimalist Fragment / Negative Control |

Note: Expected values are illustrative, based on published literature trends indicating a sharp drop-off in activity for fragments shorter than a pentapeptide.[4][11]

The data table starkly illustrates the concept. While the pentapeptide SP(7-11) retains high affinity and potency, the tripeptide SP(9-11) shows a massive drop. H-Leu-Phe-NH2 would be expected to show no specific binding or functional activity within testable concentrations. This result is not a failure but a crucial piece of evidence. It establishes that the combined presence of just Leu and Phe in an amidated dipeptide is insufficient to engage the NK-1 receptor. This finding provides the baseline against which the positive binding contributions of Glycine (in SP 9-11), Phenylalanine (in SP 8-11), and other residues can be quantitatively assessed.

NK-1 Receptor Signaling Context

The functional assays directly probe the activation of the canonical Gαq pathway. An agonist, like Substance P, binds to the receptor, induces a conformational change, and triggers the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, ultimately causing the release of Ca²⁺ from intracellular stores. A fragment like H-Leu-Phe-NH2 fails to initiate this cascade because it cannot achieve a stable, high-affinity interaction with the receptor's binding pocket to induce the necessary conformational change.

Caption: Simplified NK-1 Receptor signaling pathway via Gαq activation.

Conclusion

In the field of drug development and molecular pharmacology, the absence of a signal is often as informative as its presence. The role of H-Leu-Phe-NH2 in Substance P analog studies is a prime example of this principle. As a minimalist fragment, it serves as an indispensable tool for delineating the precise boundaries of the NK-1 receptor pharmacophore. By establishing a baseline of inactivity, it allows for a rigorous, quantitative assessment of the structure-activity relationship of larger, more complex analogs. This foundational knowledge is paramount for the rational design of novel therapeutics targeting the Substance P pathway, enabling scientists to build molecular complexity with a clear understanding of the energetic contributions at each step.

References

-

Fransson, J., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

-

Tooney, P. A., & Gonsalvez, D. G. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. MDPI. Available at: [Link]

-

Chassaing, G., et al. (1986). Synthesis and Biological Properties of Enzyme-Resistant Analogues of Substance P. ResearchGate. Available at: [Link]

-

Fransson, J., et al. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. Semantic Scholar. Available at: [Link]

-

Wiley, J. W., et al. (2002). Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation. PubMed Central. Available at: [Link]

-

Bury, R. W., & Mashford, M. L. (1977). Biological activity of C-terminal partial sequences of substance P. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Substance P. Wikipedia. Available at: [Link]

-

Tull, M., & Thau, L. (2023). Biochemistry, Substance P. NCBI Bookshelf. Available at: [Link]

-

Gbahou, F., et al. (1995). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. PubMed. Available at: [Link]

-

Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. PubMed Central. Available at: [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

-

Jones, R. S., & Olpe, H. R. (1982). A structure-activity profile of substance P and some of its fragments on supraspinal neurones in the rat. PubMed. Available at: [Link]

-

D'Souza, C., & Gais, H. J. (2012). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PubMed Central. Available at: [Link]

-

Branch, D. R., et al. (2015). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. National Institutes of Health. Available at: [Link]

-

Konno, M., et al. (2000). Structure-activity studies of bufokinin, substance P and their C-terminal fragments at bufokinin receptors in the small intestine of the cane toad, Bufo marinus. PubMed. Available at: [Link]

-

BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. Available at: [Link]

-

Levick, S. P., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. PubMed. Available at: [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]

-

Cerdá-Bernad, D., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. PubMed Central. Available at: [Link]

Sources

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A structure-activity profile of substance P and some of its fragments on supraspinal neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

Technical Guide: Solubility & Physicochemical Profiling of H-Leu-Phe-NH2 HCl

Here is the in-depth technical guide on the solubility and handling of H-Leu-Phe-NH2 HCl.

Executive Summary

H-Leu-Phe-NH2 HCl (L-Leucyl-L-Phenylalanine amide hydrochloride) is a dipeptide derivative widely utilized as a chromogenic/fluorogenic substrate precursor and a model ligand in enzymatic assays (e.g., Chymotrypsin, Aminopeptidase).

While the peptide sequence (Leu-Phe) is intrinsically hydrophobic, the hydrochloride salt form fundamentally alters its solvation profile, rendering it soluble in water under specific conditions. However, the amphiphilic nature of the molecule—balancing a charged N-terminus against two bulky hydrophobic side chains—creates a risk of aggregation in neutral buffers. This guide provides the thermodynamic rationale and validated protocols for preparing stable solutions in both aqueous and organic systems.

Part 1: Physicochemical Profile

Understanding the structural determinants of solubility is critical for preventing experimental failure (e.g., precipitation, inconsistent enzymatic kinetics).

| Parameter | Specification | Technical Implication |

| Chemical Name | L-Leucyl-L-Phenylalanine amide hydrochloride | |

| CAS Number | 74214-38-3 | |

| Molecular Weight | ~313.82 g/mol | Low MW facilitates rapid diffusion but does not negate hydrophobicity. |

| Molecular Formula | C₁₅H₂₃N₃O₂ · HCl | |

| Hydrophobicity (LogP) | ~3.1 (Predicted for free base) | High lipophilicity drives aggregation in water. |

| Salt Form | Monohydrochloride (HCl) | Critical: Protonates the N-terminal amine ( |

| pKa Values | At pH > 7.5, the molecule loses its positive charge, drastically reducing solubility. |

Structural Solvation Logic

The solubility of H-Leu-Phe-NH2 HCl is a tug-of-war between two forces:

-

Solvation (Favored): The ionic interaction between the protonated N-terminus (

), the chloride counterion ( -

Hydrophobic Effect (Disfavored): The isobutyl side chain of Leucine and the benzyl side chain of Phenylalanine disrupt the hydrogen bonding network of water, driving the molecules to self-associate (aggregate).

Key Insight: The HCl salt is highly soluble in water (>10 mg/mL) only if the pH remains acidic (< 6.0). In neutral buffers (PBS, pH 7.4), the deprotonation of the amine removes the solvation force, often leading to slow precipitation or "crashing out."

Part 2: Solubility Data & Solvent Selection

Comparative Solubility Table

| Solvent System | Solubility Rating | Max Conc. (Est.) | Stability | Recommended Use |

| Water (Deionized) | High | > 20 mg/mL | Moderate (Hydrolysis risk) | Short-term assays; immediate use. |

| 1 mM HCl | Very High | > 50 mg/mL | High | Preferred Aqueous Stock. Maintains protonation. |

| DMSO | Excellent | > 100 mg/mL | Very High | Preferred Cryo-Stock. Long-term storage at -20°C. |

| Ethanol / Methanol | Good | ~ 10-20 mg/mL | High | Intermediate solvent; evaporation protocols. |

| PBS (pH 7.4) | Conditional | < 1 mg/mL | Low | Avoid for stock. Use only for final dilution. |

Mechanism of Solvation (DOT Visualization)

The following diagram illustrates the equilibrium states of the peptide in different solvent environments.

Part 3: Practical Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

This method uses DMSO to ensure complete solubilization and long-term stability. It is ideal for drug screening or enzymatic assays (e.g., Chymotrypsin digestion).

-

Calculate Mass: Weigh 3.14 mg of H-Leu-Phe-NH2 HCl.

-

Primary Solubilization: Add 100 µL of 100% DMSO (anhydrous).

-

Result: 100 mM Stock Solution.[1]

-

Why: DMSO disrupts secondary structures and prevents hydrophobic stacking.

-

-

Verification: Vortex for 30 seconds. Ensure the solution is completely clear.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solution

Use this protocol when organic solvents are strictly prohibited in your assay.

-

Solvent Choice: Use 1 mM HCl (pH ~3.0) instead of pure water or PBS.

-

Why: The acidic environment ensures the N-terminal amine remains protonated (

), maintaining high solubility.

-

-

Dissolution: Add 1 mL of 1 mM HCl to 3.14 mg of peptide (10 mM final).

-

Dilution into Assay: When adding this stock to your reaction buffer (e.g., pH 7.4), ensure the dilution factor is large enough (e.g., 1:10 or 1:100) that the buffer capacity neutralizes the HCl, but the peptide concentration is low enough to avoid immediate precipitation.

The "Crash-Out" Avoidance Workflow

When diluting hydrophobic peptides from DMSO into aqueous buffers, a "cloud point" can occur. Follow this logic flow to prevent data loss.

Part 4: Critical Troubleshooting & Stability

Hydrolysis Risks

-

Problem: In aqueous solution, the amide bond is susceptible to hydrolysis, especially at extremes of pH or elevated temperatures.

-

Solution: Aqueous stocks (Protocol B) should be used within 24 hours . DMSO stocks (Protocol A) are stable for 6 months at -20°C.

Gelation

-

Observation: The solution becomes viscous or forms a jelly-like mass.

-

Cause: Peptides with Phe/Leu residues can form supramolecular hydrogels via

- -

Remedy: Add a chaotropic agent (e.g., Urea) if compatible with the assay, or increase the percentage of organic co-solvent (DMSO/Ethanol).

pH Sensitivity[2]

-

Warning: Never dissolve H-Leu-Phe-NH2 HCl directly into basic buffers (pH > 8.0) like Carbonate buffer. It will almost certainly precipitate immediately. Always dissolve in acid/organic first, then dilute.

References

-

Chem-Impex International. Phe-Leu-NH2·HCl Product Data. Retrieved from

-

Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Retrieved from

-

Bachem. Handling and Solubility of Peptides. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Dipeptide Solubility. Retrieved from

-

LookChem. H-Leu-Phe-NH2 HCl Properties and Suppliers. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of H-Leu-Phe-NH2

Abstract

This application note details a robust, self-validating protocol for the synthesis of the dipeptide H-Leu-Phe-NH2 using Fmoc chemistry on Rink Amide resin. Unlike standard polypeptide protocols, dipeptide synthesis requires precise handling to maximize yield relative to the resin mass and prevent linker-related impurities. This guide utilizes the DIC/Oxyma Pure coupling system, chosen for its superior suppression of racemization and safety profile compared to traditional HOBt/HBTU methods.